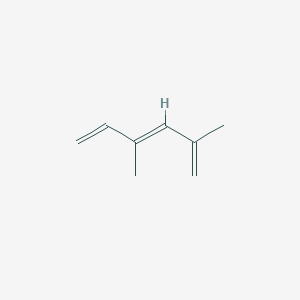
(3E)-2,4-dimethylhexa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-2,4-dimethylhexa-1,3,5-triene is an organic compound characterized by its unique structure, which includes three conjugated double bonds and two methyl groups attached to the hexatriene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2,4-dimethylhexa-1,3,5-triene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the formation of the triene structure through cross-coupling reactions. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions
(3E)-2,4-dimethylhexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation of the triene using catalysts such as palladium on carbon can yield the corresponding hexane derivative.
Substitution: Electrophilic substitution reactions can occur at the double bonds, with reagents like bromine or chlorine adding across the double bonds to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Hexane derivatives.
Substitution: Dihalogenated trienes.
科学的研究の応用
(3E)-2,4-dimethylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
作用機序
The mechanism by which (3E)-2,4-dimethylhexa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can facilitate binding to active sites and influence biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or material science.
類似化合物との比較
Similar Compounds
(3Z)-2,4-dimethylhexa-1,3,5-triene: The geometric isomer with a different spatial arrangement of the double bonds.
2,4-dimethylhexa-1,3-diene: A related compound with fewer double bonds.
Hexa-1,3,5-triene: The parent compound without methyl substitutions.
Uniqueness
(3E)-2,4-dimethylhexa-1,3,5-triene is unique due to its specific geometric configuration, which influences its reactivity and interactions. The presence of methyl groups also adds steric hindrance and electronic effects, differentiating it from its isomers and analogs.
特性
CAS番号 |
112369-48-9 |
|---|---|
分子式 |
C8H12 |
分子量 |
108.18 g/mol |
IUPAC名 |
(3E)-2,4-dimethylhexa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-5-8(4)6-7(2)3/h5-6H,1-2H2,3-4H3/b8-6+ |
InChIキー |
ZEHJTIRZIDHKRG-SOFGYWHQSA-N |
異性体SMILES |
CC(=C)/C=C(\C)/C=C |
正規SMILES |
CC(=C)C=C(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





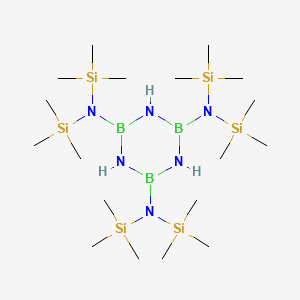
![2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione](/img/structure/B14314084.png)

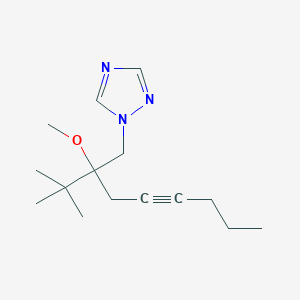
![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)

![(6-Amino-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)(phenyl)methanone](/img/structure/B14314102.png)
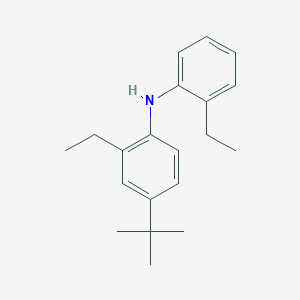
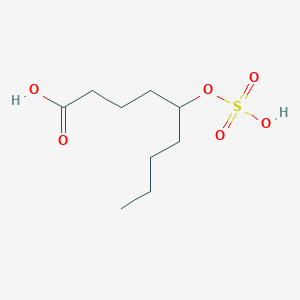
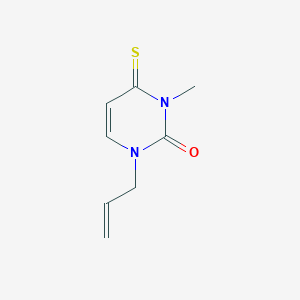
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
